2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups. The primary name indicates the presence of a piperidine ring system substituted at the 4-position with a carbamoyl group, connected through the nitrogen atom to an acetic acid residue, with the entire structure existing as a hydrochloride salt.
According to Chemical Abstracts Service documentation, the compound is alternatively designated as 1-Piperidineacetic acid, 4-(aminocarbonyl)-, hydrochloride (1:1), which emphasizes the piperidine core structure with the acetic acid substituent and the aminocarbonyl functional group. This nomenclature system clearly delineates the structural hierarchy and functional group positioning within the molecule.
The structural identification relies heavily on advanced spectroscopic techniques and computational chemistry methods. The International Chemical Identifier string for this compound is InChI=1S/C8H14N2O3.ClH/c9-8(13)6-1-3-10(4-2-6)5-7(11)12;/h6H,1-5H2,(H2,9,13)(H,11,12);1H, which provides a complete description of the molecular connectivity and stereochemistry. This standardized representation enables precise identification and database searching across various chemical information systems.
The three-dimensional structure of this compound exhibits the characteristic chair conformation of piperidine rings, similar to cyclohexane but with the nitrogen atom introducing additional conformational considerations. The piperidine ring system preferentially adopts conformations that minimize steric interactions while optimizing electronic effects, particularly those involving the nitrogen lone pair and adjacent functional groups.
Historical Context and Discovery Timeline
The historical development of this compound cannot be separated from the broader discovery and characterization of piperidine chemistry. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound after obtaining it from piperine through nitric acid treatment. This foundational work established the chemical basis for understanding six-membered nitrogen heterocycles and their potential for derivatization.
The evolution of piperidine chemistry throughout the nineteenth and twentieth centuries laid the groundwork for the development of more complex derivatives like this compound. Industrial production methods for piperidine, particularly the hydrogenation of pyridine over molybdenum disulfide catalysts, provided accessible starting materials for synthetic elaboration. The development of these production techniques enabled researchers to explore the full synthetic potential of piperidine-based structures.
The specific timeline for the discovery and characterization of this compound reflects the advancing sophistication of organic synthesis methodologies during the late twentieth century. Patent literature and research publications from this period demonstrate increasing interest in piperidine derivatives with multiple functional groups, driven largely by pharmaceutical applications requiring diverse molecular scaffolds. The compound's appearance in chemical supplier catalogs and research databases indicates its recognition as a valuable synthetic intermediate.
Contemporary research efforts have focused on optimizing synthetic routes to this compound and exploring its potential applications in medicinal chemistry. The development of improved synthetic methodologies has made the compound more accessible to researchers, facilitating broader investigation of its chemical and biological properties. Current synthetic approaches typically involve multi-step procedures starting from commercially available piperidine derivatives and employing standard organic transformations for functional group installation.
Role in Modern Pharmaceutical Chemistry
The role of this compound in modern pharmaceutical chemistry exemplifies the importance of heterocyclic compounds as building blocks for drug discovery and development. Piperidine-containing structures represent one of the most prevalent pharmacophores in approved pharmaceutical agents, making derivatives like this compound particularly valuable for medicinal chemistry applications. The specific functional group arrangement in this molecule provides multiple sites for chemical modification, enabling the synthesis of diverse structural analogs with potentially enhanced biological activities.
Research in contemporary pharmaceutical chemistry has demonstrated the utility of piperidine-4-carboxamide derivatives as scaffolds for developing therapeutic agents targeting various biological pathways. Studies have shown that modifications to the carbamoyl group and acetic acid moiety can significantly impact biological activity and selectivity profiles. The presence of both hydrogen bond donor and acceptor functionalities within the molecule facilitates interactions with protein targets, making it an attractive starting point for structure-activity relationship studies.
The compound serves as an important synthetic intermediate in the preparation of more complex pharmaceutical candidates. Recent patent literature indicates its use in multi-step synthetic sequences leading to compounds with potential therapeutic applications. These synthetic applications demonstrate the compound's versatility as a chemical building block and its contribution to expanding the chemical space available for drug discovery efforts.
| Application Area | Specific Role | Chemical Rationale |
|---|---|---|
| Drug Intermediate Synthesis | Building block for complex molecules | Multiple reactive sites enable diverse chemical transformations |
| Structure-Activity Studies | Core scaffold for analog preparation | Systematic modification of functional groups possible |
| Chemical Biology Research | Probe molecule development | Combination of pharmacophoric elements and reactive functionalities |
| Process Chemistry | Scalable synthetic intermediate | Established synthetic routes and commercial availability |
Modern pharmaceutical chemistry increasingly relies on computational approaches to predict and optimize the properties of compounds like this compound. Molecular modeling studies can evaluate conformational preferences, electronic properties, and potential binding interactions with biological targets, providing valuable insights for rational drug design efforts. These computational tools complement experimental approaches and help guide synthetic priorities in pharmaceutical research programs.
The compound's role extends beyond direct pharmaceutical applications to include its use in developing new synthetic methodologies and understanding fundamental chemical reactivity patterns. Research groups have employed this compound as a model system for studying piperidine chemistry, particularly reactions involving the carbamoyl functionality and acetic acid substituent. These studies contribute to the broader understanding of heterocyclic chemistry and inform the design of improved synthetic strategies for related compounds.
Properties
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-8(13)6-1-3-10(4-2-6)5-7(11)12;/h6H,1-5H2,(H2,9,13)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIGZBBVJSQUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-53-3 | |
| Record name | 1-Piperidineacetic acid, 4-(aminocarbonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Preparation Methods
Synthetic Route from Piperidine Derivatives
The core approach involves starting from a 4-substituted piperidine, where the 4-position is functionalized with a carbamoyl group. The acetic acid side chain is introduced via alkylation or reductive amination with appropriate intermediates.
Stepwise Process:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 4-carbamoylpiperidine | Starting from piperidine, carbamoylation using suitable carbamoyl donors (e.g., isocyanates or carbamoyl chlorides) | Formation of 4-carbamoylpiperidine intermediate |
| 2 | Introduction of acetic acid moiety | Alkylation with haloacetic acid derivatives or reductive amination with aldehydes/esters | Formation of 2-(4-carbamoylpiperidin-1-yl)acetic acid |
| 3 | Conversion to hydrochloride salt | Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropyl acetate) | Formation of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride |
Example from Patent WO2023002502A1
This patent describes a novel process focusing on the preparation of complex piperidinyl derivatives, including compounds containing the 4-carbamoylpiperidin-1-yl moiety. The process involves:
- Reacting intermediates containing the piperidine ring with acid derivatives.
- Use of solvents such as isopropyl acetate and toluene to induce crystallization.
- Isolation of the hydrochloride salt by acid treatment.
The process emphasizes the formation of crystalline freebase forms and subsequent conversion to salts, which is relevant for pharmaceutical formulation stability.
Research Findings and Process Optimization
Crystallization and Purification
- Crystallization from solvents such as isopropyl acetate and toluene is critical for obtaining the crystalline hydrochloride salt.
- Seeding techniques are used to control crystal form and purity.
- The crystalline form affects the compound’s stability, melting point, and suitability for pharmaceutical use.
Yield and Purity Data
Advantages of Hydrochloride Salt Formation
- Improved water solubility.
- Enhanced chemical stability.
- Facilitates formulation into inhalation therapies.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbamoylation + Alkylation | Piperidine, carbamoyl chloride, haloacetic acid | Room temperature to reflux, solvents like ethanol | Direct synthesis, good yield | Multi-step, requires purification |
| Hydrogenation | Palladium on carbon, hydrogen gas, acetic acid, ethanol | ~50 psi H2, 3 hours | High purity, scalable | Requires hydrogenation setup |
| Crystallization | Isopropyl acetate, toluene | Controlled temperature, seeding | High purity crystalline form | Requires solvent handling |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound that is explored in scientific research for its potential uses in chemistry, biology, medicine, and industry. It is a piperidine derivative, typically used as a hydrochloride salt to increase its water solubility.
Scientific Research Applications
- Chemistry It can serve as a building block in the synthesis of complex molecules. The presence of a carboxylic acid group allows for typical acid-base reactions, while the amide functionality may participate in nucleophilic substitutions or hydrolysis reactions. The piperidine ring can also undergo transformations such as alkylation and acylation, common in organic synthesis.
- Biology The compound may be a probe in biological studies to understand cellular processes.
- Medicine It has potential therapeutic applications, possibly as a drug candidate for various diseases. Studies suggest it may interact with neurotransmitter systems, potentially influencing dopaminergic or serotonergic pathways. Preliminary studies have shown promise in pain management and cognitive enhancement, though further research is needed to understand its mechanisms of action and therapeutic potential.
- Industry It can be utilized in the development of new materials or chemical processes.
Studies of Piperidine Derivatives
- LPAR1 Antagonists Lysophosphatidic acid receptor 1 (LPAR1) antagonists, which include piperidine derivatives, show promise as antifibrotic treatments . In a study, a novel orally active, selective LPAR1 antagonist, 4-(4-(2-isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, was found to attenuate LPA-induced vascular leakage in a dose-dependent manner .
- SGLT1 Inhibition Research has explored the impact of cyclization of the terminal side chain in similar compounds, and one derivative containing a 4-dimethyl piperidine group showed moderate SGLT1 inhibition activity and selectivity for SGLT1 over SGLT2 . These findings suggest that selectivity is increased by enhancing SGLT1 inhibitory activity via the introduction of an N, N-dimethyl amino group at an appropriate position .
Structural comparisons of Piperidine Derivatives
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic acid hydrochloride | C₁₄H₁₉ClN₂O₃ | Contains a phenyl group, enhancing lipophilicity |
| 4-(Aminomethyl)piperidine | C₇H₁₄N₂ | Lacks acetic acid functionality; primarily used as an intermediate |
| N-Methylpiperidine | C₇H₁₅N | Simple structure; used as a solvent and reagent |
Mechanism of Action
The mechanism by which 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-carbamoylpiperidin-1-yl)acetic acid hydrochloride and related piperidine or acetic acid derivatives:
Structural and Functional Analysis
Carbamoyl vs. Fmoc-Protected Piperazine ( vs. )
The Fmoc-protected piperazine derivative (CAS 180576-05-0) contains a bulkier 9-fluorenylmethoxycarbonyl (Fmoc) group, which enhances its utility in solid-phase peptide synthesis but reduces solubility in aqueous media compared to the carbamoyl derivative. The carbamoyl group in the target compound offers better stability under basic conditions, making it preferable for reactions requiring prolonged heating or alkaline environments.
Hydroxyl and Phenyl Substitutions ( vs. )
The phenyl group increases lipophilicity, which may improve blood-brain barrier penetration compared to the carbamoyl derivative .
Piperidine-Phenyl Hybrid ()
The phenyl ring directly attached to the piperidine core in 2-(4-(piperidin-4-yl)phenyl)acetic acid HCl creates a planar, aromatic system. This structure is advantageous in central nervous system (CNS) drug design, where lipophilicity and rigidity are critical for receptor interaction .
Cage Compounds as Phenyl Isosteres ()
The bicyclo[1.1.1]pentane motif in 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetic acid HCl serves as a non-aromatic phenyl isostere, offering reduced metabolic susceptibility and improved solubility while maintaining steric bulk. This makes it valuable in optimizing pharmacokinetic profiles .
Biological Activity
2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential through a review of recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₁₅ClN₂O₃ and a molecular weight of 222.67 g/mol. It features a piperidine ring with a carbamoyl group and an acetic acid moiety, making it a unique derivative within the piperidine class. The hydrochloride form enhances its solubility, which is beneficial for various applications in biological research.
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopaminergic and serotonergic pathways. Its structural similarity to other piperidine derivatives suggests potential modulation of synaptic transmission. Preliminary studies have shown promise in:
- Pain Management : The compound has been investigated for its analgesic properties, indicating potential efficacy in managing pain.
- Cognitive Enhancement : There are indications that it may influence cognitive functions, although the exact mechanisms remain to be fully elucidated.
Biological Activity Studies
Several studies have focused on the pharmacological profiles of this compound, particularly its binding affinities with neurotransmitter receptors. These investigations suggest that the compound may enhance synaptic transmission through modulation of receptor activity.
Table 1: Comparison of Biological Activities
Case Studies
- Analgesic Effects : In a study evaluating the analgesic properties of the compound, it was administered to animal models using tail-flick and hot plate tests. Results indicated that it produced significant analgesic effects comparable to established analgesics, thus supporting its potential use in pain management therapies.
- Cognitive Enhancement : Another investigation explored the impact of the compound on cognitive deficits associated with cholinergic transmission impairment. The results suggested that it could restore some cognitive functions, although further studies are needed to confirm these findings and understand the underlying mechanisms.
Q & A
Q. What are the recommended synthetic routes for 2-(4-carbamoylpiperidin-1-yl)acetic acid hydrochloride, and how can reaction progress be monitored effectively?
The synthesis typically involves coupling a piperidine carboxamide derivative with a halogenated acetic acid intermediate under basic conditions. Key steps include:
- Nucleophilic substitution : Reacting 4-carbamoylpiperidine with chloroacetic acid in the presence of a base like triethylamine.
- Acidification : Conversion to the hydrochloride salt using HCl.
Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is recommended to track intermediates . For final product verification, use H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers validate the crystallinity and purity of this compound?
- X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure. SHELX software (e.g., SHELXL) is widely employed for refinement, especially for small molecules .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate content.
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity ≥95% .
Q. What solvent systems are optimal for solubility studies of this compound?
Preliminary solubility screening should include:
- Polar aprotic solvents : DMSO or DMF for initial stock solutions.
- Aqueous buffers : Phosphate-buffered saline (PBS) at physiological pH (7.4) for biological assays.
- Stability note : Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for targeted protein degradation (e.g., PROTACs)?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity of the piperidine-carbamoyl moiety to E3 ligases (e.g., CRBN or VHL).
- MD simulations : Analyze linker flexibility (e.g., the acetic acid spacer) in ternary complex formation using GROMACS or AMBER. Rigid vs. semi-flexible linkers may impact degradation efficiency .
- SAR studies : Modify the carbamoyl group (e.g., substituents on the piperidine ring) to optimize proteasome recruitment .
Q. What experimental strategies resolve discrepancies in biological activity data across studies?
- Control experiments : Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Batch variability analysis : Compare multiple synthesis batches via LC-MS to rule out impurities affecting activity .
- Orthogonal assays : Pair cell-based degradation assays (e.g., Western blot for protein levels) with biophysical techniques (e.g., CETSA) to confirm mechanism .
Q. How can researchers characterize degradation products under accelerated stability conditions?
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative stress (HO).
- LC-MS/MS : Identify hydrolysis products (e.g., free piperidine or acetic acid derivatives) and quantify degradation pathways .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C) .
Q. What are the best practices for handling hygroscopicity in this hydrochloride salt?
- Dynamic vapor sorption (DVS) : Measure moisture uptake at varying humidity levels.
- Formulation : Prepare lyophilized powders or use desiccants (e.g., silica gel) during storage.
- Crystallization optimization : Recrystallize from ethanol/water mixtures to improve crystalline stability .
Methodological Notes
- Crystallography : For unresolved crystal structures, consider isostructural analogs (e.g., 2-(4-hydroxypiperidin-1-yl)acetic acid derivatives) to infer hydrogen-bonding patterns .
- Data contradiction : Cross-reference with PubChem/CAS databases for physicochemical properties but prioritize peer-reviewed syntheses (e.g., Sigma-Aldrich protocols) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
